molecular formula C12H7ClF2O2 B11856428 1-(Difluoromethoxy)naphthalene-8-carbonyl chloride

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride

Cat. No.: B11856428
M. Wt: 256.63 g/mol
InChI Key: XIHNGUIYYRTSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride is a naphthalene derivative featuring a difluoromethoxy (-OCF$_2$H) group at the 1-position and a carbonyl chloride (-COCl) group at the 8-position. This compound is structurally distinct due to the electron-withdrawing nature of both substituents, which synergistically enhance its reactivity, particularly in acylating reactions.

Properties

Molecular Formula

C12H7ClF2O2

Molecular Weight

256.63 g/mol

IUPAC Name

8-(difluoromethoxy)naphthalene-1-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O2/c13-11(16)8-5-1-3-7-4-2-6-9(10(7)8)17-12(14)15/h1-6,12H

InChI Key

XIHNGUIYYRTSOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Difluoromethoxy Group Installation

The difluoromethoxy group is introduced via difluorocarbene insertion or nucleophilic substitution .

Method A: Difluorocarbene-Mediated Synthesis

  • Reagents : Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and 1,8-bis(dimethylamino)naphthalene (proton sponge).

  • Conditions : Anhydrous dichloromethane, 50–60°C, 12–24 hours.

  • Mechanism : TFDA decomposes under catalysis by proton sponge to generate difluorocarbene (:CF2\text{:CF}_2), which inserts into the naphthalene C–O bond (Figure 1).

  • Yield : 65–75% after purification by flash chromatography.

Method B: Nucleophilic Substitution

  • Reagents : Sodium chlorodifluoroacetate (ClCF2CO2Na\text{ClCF}_2\text{CO}_2\text{Na}) and naphthalene-1-ol.

  • Conditions : Dimethylformamide (DMF), 120°C, 8 hours.

  • Limitations : Harsh conditions lead to side products (e.g., decarboxylation).

Carbonyl Chloride Formation

The 8-position carboxylic acid is converted to the acid chloride using chlorinating agents.

Method 1: Thionyl Chloride (SOCl2\text{SOCl}_2)

  • Conditions : Reflux in anhydrous toluene, catalytic DMF.

  • Mechanism :

    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{SO}_2 \uparrow + \text{HCl} \uparrow
  • Yield : 85–90%.

Method 2: Oxalyl Chloride ((COCl)2(\text{COCl})_2)

  • Conditions : Room temperature, dichloromethane, 2 hours.

  • Advantages : Mild conditions, fewer by-products.

Comparative Analysis of Methods

ParameterMethod A (TFDA)Method B (ClCF2CO2Na\text{ClCF}_2\text{CO}_2\text{Na})
Temperature 50–60°C120°C
Yield 65–75%40–50%
By-Products MinimalDecarboxylation products
Scalability ModerateLow
Chlorination AgentSOCl2\text{SOCl}_2(COCl)2(\text{COCl})_2
Reaction Time 6–8 hours2 hours
Purity 90–95%95–98%
Cost LowHigh

Reaction Mechanisms and Kinetics

Difluorocarbene Insertion

The proton sponge catalyzes TFDA decomposition, releasing :CF2\text{:CF}_2, which reacts with naphthalene-1-oxide to form the difluoromethoxy group. Isotopic labeling studies confirm the intermediacy of a carbene species.

Chlorination Kinetics

The rate of carbonyl chloride formation follows second-order kinetics, dependent on both carboxylic acid and SOCl2\text{SOCl}_2 concentrations. Activation energy is reduced by DMF, which polarizes the SOCl2\text{SOCl}_2 molecule.

Purification and Characterization

  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate) isolates the product.

  • Characterization :

    • ¹⁹F NMR : Peaks at δ80.2\delta -80.2 ppm (OCF₂).

    • IR : ν(C=O)=1775cm1\nu(\text{C=O}) = 1775 \, \text{cm}^{-1}, ν(C–F)=1150cm1\nu(\text{C–F}) = 1150 \, \text{cm}^{-1}.

    • MS : Molecular ion peak at m/z=256.63m/z = 256.63 [M]⁺.

Industrial-Scale Production

Process Optimization

  • Continuous Flow Reactors : Minimize exposure to toxic gases (HCl, SO2\text{SO}_2).

  • Catalyst Recycling : Proton sponge is recovered via acid-base extraction.

Challenges and Limitations

  • Regioselectivity : Competing substitution at naphthalene 2-position reduces yield.

  • Moisture Sensitivity : Carbonyl chloride hydrolyzes to carboxylic acid if exposed to humidity.

Recent Advances

  • Electrochemical Methods : Direct fluorination using NH4F\text{NH}_4\text{F} reduces reagent toxicity.

  • Biocatalysis : Lipase-mediated chlorination under mild conditions .

Chemical Reactions Analysis

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Addition Reactions: The compound can also participate in addition reactions with various reagents.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)naphthalene-8-carbonyl chloride exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group and the carbonyl chloride group play crucial roles in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences arise from substituent types, positions, and electronic effects.

Structural and Functional Group Analysis

  • 1-(Difluoromethoxy)naphthalene-8-carbonyl chloride :

    • Substituents: -OCF$_2$H (1-position), -COCl (8-position).
    • Functional groups: Difluoromethoxy (electron-withdrawing) and carbonyl chloride (highly reactive acylating agent).
    • Estimated molecular weight: ~232.6 g/mol (based on naphthalene backbone + substituents).
  • 2-Naphthoyl Chloride (CAS RN 28198-65) :

    • Substituent: -COCl (2-position).
    • Molecular weight: 190.59 g/mol.
    • Reactivity: Classic acylating agent, less sterically hindered than the 8-position derivative.
  • 8-Chloro-1-Methylnaphthalene (CAS RN 84796-01-0) :

    • Substituents: -CH$_3$ (1-position), -Cl (8-position).
    • Molecular weight: 176.64 g/mol.
    • XLogP3: 4.2 (indicative of moderate lipophilicity).
    • Reactivity: Chlorine substituent offers moderate electrophilicity, but less reactive than carbonyl chloride.
  • 1-Nitronaphthalene : Substituent: -NO$_2$ (1-position). Molecular weight: 173.17 g/mol. Reactivity: Nitro group is strongly electron-withdrawing, but less reactive in nucleophilic substitutions compared to carbonyl chloride.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Key Properties
1-(Difluoromethoxy)naphthalene-8-carbonyl chloride ~232.6 ~4.5* High lipophilicity (due to -OCF$_2$H), reactive acyl chloride.
2-Naphthoyl chloride 190.59 N/A Soluble in organic solvents; hydrolyzes readily in moisture .
8-Chloro-1-methylnaphthalene 176.64 4.2 High thermal stability; used in organic synthesis intermediates .
1-Nitronaphthalene 173.17 N/A Low solubility in water; undergoes reduction to amines .

*Estimated based on substituent contributions.

Research Findings and Implications

Synthetic Utility :

  • The compound’s dual electron-withdrawing groups make it a potent intermediate for synthesizing fluorinated polymers or bioactive molecules, outperforming simpler naphthalene chlorides or nitro derivatives.

Stability Considerations :

  • Like 2-naphthoyl chloride, the target compound is moisture-sensitive but may exhibit greater stability in anhydrous environments due to the -OCF$_2$H group’s inductive effects .

Industrial Applications :

  • Its high reactivity positions it as a candidate for advanced material synthesis, contrasting with dimethylnaphthalenes (), which are primarily used as solvents or dye precursors.

Biological Activity

1-(Difluoromethoxy)naphthalene-8-carbonyl chloride is a novel organic compound characterized by its unique structural features, including a difluoromethoxy group and a carbonyl chloride functional group attached to a naphthalene ring. Given its potential applications in medicinal chemistry and organic synthesis, understanding its biological activity is crucial for evaluating its therapeutic potential. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Molecular Formula

  • Molecular Formula : C₁₂H₇ClF₂O₂
  • Molecular Weight : 256.63 g/mol

Structural Characteristics

The compound features:

  • A difluoromethoxy group that enhances its lipophilicity.
  • A carbonyl chloride functional group that can participate in nucleophilic reactions.

Comparison with Related Compounds

Compound NameStructure CharacteristicsUnique Features
1-(Difluoromethoxy)naphthalene-8-carbonyl chlorideDifluoromethoxy and carbonyl groupsPosition of the carbonyl group affects reactivity
1-(Difluoromethoxy)naphthalene-3-carbonyl chlorideSimilar structure, different carbonyl positionVaries in biological activity due to structural differences
Naphthalene-2-carboxylic acidLacks halogenated substituentsMore polar, potentially different solubility properties

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, analogs of naphthalene derivatives have shown promising results against various cancer cell lines. In particular:

  • IC₅₀ Values : Some naphthalene derivatives demonstrate IC₅₀ values in the low micromolar range against cancer cell lines such as HCT116 and OVCAR-8, suggesting effective antiproliferative properties .

Antimicrobial Activity

Preliminary studies indicate that 1-(difluoromethoxy)naphthalene-8-carbonyl chloride may possess antimicrobial properties. Compounds with similar difluoromethoxy substituents have been reported to exhibit notable antifungal activity .

The precise mechanism through which 1-(difluoromethoxy)naphthalene-8-carbonyl chloride exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets within biological systems, potentially inhibiting key enzymes or receptors involved in disease progression .

Study 1: Anticancer Efficacy

A study investigating the efficacy of naphthalene-based compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of fluorinated groups enhanced biological activity .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of compounds featuring difluoromethoxy groups. Results showed promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications for infections .

Q & A

Q. How can researchers address discrepancies in reported molecular weight data?

  • Answer : Cross-validate using high-resolution mass spectrometry (HRMS). The theoretical exact mass for C₁₂H₇ClF₂O is 240.0064 g/mol. Discrepancies may arise from isotopic impurities or incorrect molecular formula assumptions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.